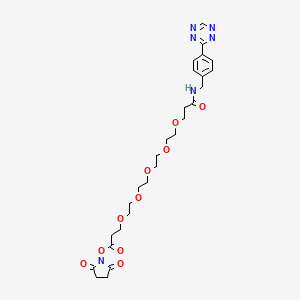

Tetrazin-PEG5-NHS-Ester

Übersicht

Beschreibung

Tetrazine-PEG5-NHS ester is a compound that features a tetrazine moiety linked to a polyethylene glycol (PEG) chain with five ethylene glycol units, and an N-hydroxysuccinimide (NHS) ester group. This compound is widely used in bioconjugation and click chemistry applications due to its ability to react with primary amines and trans-cyclooctenes, forming stable covalent bonds .

Wissenschaftliche Forschungsanwendungen

Bioconjugation

Tetrazine-PEG5-NHS ester is widely used for the modification of proteins, peptides, and oligonucleotides. Its NHS ester functionality allows for efficient coupling with primary amines, making it valuable for developing targeted therapies and antibody-drug conjugates.

Key Benefits:

- Enables the labeling of biomolecules for tracking and analysis in live-cell assays.

- Facilitates the study of protein interactions and dynamics within biological systems.

Drug Delivery Systems

The polyethylene glycol (PEG) component enhances solubility and biocompatibility, crucial for formulating drug delivery systems. This property is particularly beneficial in pharmaceutical applications where controlled release is desired.

Key Benefits:

- Serves as a linker in Proteolysis Targeting Chimeras (PROTAC) technology, allowing selective degradation of target proteins through the ubiquitin-proteasome system.

- Reduces aggregation of labeled proteins during storage.

Fluorescent Labeling

Tetrazine-PEG5-NHS ester can label biomolecules for imaging studies. The tetrazine moiety facilitates rapid and specific reactions with various fluorescent probes, aiding in real-time tracking of biological processes.

Key Benefits:

- Enhances the sensitivity and specificity of diagnostic tests by forming stable conjugates.

- Useful in creating assays that detect specific biomarkers.

Diagnostics

In diagnostics, Tetrazine-PEG5-NHS ester is employed to create assays that detect specific biomarkers. Its ability to form stable conjugates significantly enhances the sensitivity of diagnostic tests.

-

Bioconjugation Studies

A study demonstrated the effectiveness of Tetrazine-PEG5-NHS ester in modifying proteins for targeted drug delivery. The compound was successfully conjugated to antibodies, enhancing their specificity towards cancer cells while minimizing off-target effects. -

Fluorescent Labeling Applications

In imaging studies, researchers used Tetrazine-PEG5-NHS ester to label live cells with fluorescent probes. The rapid reaction kinetics allowed for real-time monitoring of cellular processes, providing insights into protein dynamics within living organisms. -

Diagnostics Development

Tetrazine-PEG5-NHS ester was utilized in developing a novel assay for detecting biomarkers associated with infectious diseases. The stability of the conjugates formed significantly improved the assay's sensitivity compared to traditional methods.

Wirkmechanismus

Target of Action

Tetrazine-PEG5-NHS ester is primarily used as a PROTAC linker . It is a click chemistry reagent that contains a Tetrazine group, which can undergo an inverse electron demand Diels-Alder reaction (iEDDA) with molecules containing TCO groups .

Mode of Action

The compound has an N-hydroxysuccinimide (NHS) ester that can react with primary amines . It also contains a Tetrazine group that can undergo an inverse electron demand Diels-Alder reaction (iEDDA) with molecules containing TCO groups . This allows it to effectively link different biomolecules together.

Biochemical Pathways

Tetrazine-PEG5-NHS ester is often used for the modification of proteins, peptides, or amine-modified oligonucleotides with a tetrazine moiety . This modification can affect various biochemical pathways depending on the specific proteins, peptides, or oligonucleotides that are being modified.

Pharmacokinetics

The compound’s aqueous solubility is substantially enhanced by a hydrophilic polyethylene glycol (peg) spacer arm , which could potentially impact its bioavailability.

Result of Action

The primary result of Tetrazine-PEG5-NHS ester’s action is the modification of proteins, peptides, or amine-modified oligonucleotides with a tetrazine moiety . This can lead to changes in the function or behavior of these biomolecules, depending on the specifics of the modification.

Action Environment

The action of Tetrazine-PEG5-NHS ester can be influenced by various environmental factors. For instance, the reaction with primary amines and TCO groups can be incubated at room temperature for 30 minutes or on ice for 2 hours . Additionally, the compound’s solubility and reactivity may be affected by the pH and temperature of the environment .

Biochemische Analyse

Biochemical Properties

Tetrazine-PEG5-NHS ester plays a crucial role in biochemical reactions due to its ability to form stable covalent bonds with primary amines. This property allows it to interact with a variety of biomolecules, including proteins, peptides, and amine-modified oligonucleotides . The compound’s tetrazine moiety is highly reactive towards trans-cyclooctenes, enabling rapid and efficient ligation reactions . This makes Tetrazine-PEG5-NHS ester an excellent choice for applications such as protein labeling, antibody conjugation, and the synthesis of bioconjugates .

Cellular Effects

Tetrazine-PEG5-NHS ester has been shown to influence various cellular processes. When used to label proteins or peptides, it can affect cell signaling pathways and gene expression by modifying key biomolecules involved in these processes . Additionally, the compound’s ability to form stable conjugates with cellular proteins can impact cellular metabolism by altering the function and localization of these proteins . Studies have demonstrated that Tetrazine-PEG5-NHS ester can be used to track and visualize cellular processes, providing valuable insights into cell function and behavior .

Molecular Mechanism

The molecular mechanism of Tetrazine-PEG5-NHS ester involves its reaction with primary amines to form stable amide bonds . This reaction is facilitated by the presence of the N-hydroxysuccinimide (NHS) ester group, which activates the carboxyl group for nucleophilic attack by the amine . The tetrazine moiety of the compound undergoes an inverse electron demand Diels-Alder reaction with trans-cyclooctenes, resulting in the formation of a stable covalent bond . This mechanism allows for the efficient and selective labeling of biomolecules, making Tetrazine-PEG5-NHS ester a powerful tool for biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tetrazine-PEG5-NHS ester can change over time due to factors such as stability and degradation . The compound is known to be moisture-sensitive, and its NHS ester group can hydrolyze in the presence of water, reducing its reactivity . To maintain its effectiveness, it is recommended to store Tetrazine-PEG5-NHS ester under an inert atmosphere and prepare stock solutions immediately before use . Long-term studies have shown that the compound remains stable for several days when stored in anhydrous solvents, but its reactivity decreases over time .

Dosage Effects in Animal Models

The effects of Tetrazine-PEG5-NHS ester in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and can be used to label and track biomolecules without causing significant adverse effects . At higher doses, Tetrazine-PEG5-NHS ester may exhibit toxic effects, including potential disruption of cellular function and metabolism . It is important to carefully optimize the dosage to achieve the desired labeling efficiency while minimizing any toxic effects .

Metabolic Pathways

Tetrazine-PEG5-NHS ester is involved in metabolic pathways that include its interaction with primary amines and trans-cyclooctenes . The compound’s NHS ester group facilitates the formation of amide bonds with primary amines, while the tetrazine moiety undergoes a Diels-Alder reaction with trans-cyclooctenes . These interactions enable the efficient labeling and modification of biomolecules, which can impact metabolic flux and metabolite levels in cells .

Transport and Distribution

Within cells and tissues, Tetrazine-PEG5-NHS ester is transported and distributed based on its interactions with transporters and binding proteins . The compound’s PEG spacer arm enhances its solubility and stability, allowing it to be efficiently transported to target sites . Once inside the cell, Tetrazine-PEG5-NHS ester can localize to specific compartments or organelles, where it can interact with target biomolecules . This targeted distribution is crucial for its effectiveness in labeling and modifying cellular proteins .

Subcellular Localization

Tetrazine-PEG5-NHS ester exhibits specific subcellular localization patterns, which can influence its activity and function . The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell . For example, Tetrazine-PEG5-NHS ester may localize to the cytoplasm, nucleus, or other organelles, depending on the nature of the biomolecules it interacts with . This subcellular localization is essential for its role in modifying and labeling proteins and other biomolecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Tetrazine-PEG5-NHS ester typically involves the following steps:

Formation of Tetrazine Moiety: The tetrazine ring is synthesized through a series of reactions starting from hydrazine derivatives and nitriles.

PEGylation: The tetrazine moiety is then linked to a PEG chain through a series of coupling reactions.

NHS Esterification:

Industrial Production Methods: Industrial production of Tetrazine-PEG5-NHS ester follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis of Tetrazine: Large-scale synthesis of the tetrazine moiety using optimized reaction conditions to ensure high yield and purity.

PEGylation in Bulk: Coupling the tetrazine moiety with PEG chains in large reactors.

NHS Esterification: Introducing the NHS ester group in large batches, followed by purification steps such as crystallization or chromatography to obtain the final product.

Types of Reactions:

Substitution Reactions: The NHS ester group reacts with primary amines to form stable amide bonds.

Click Chemistry Reactions: The tetrazine moiety undergoes inverse electron-demand Diels-Alder reactions with trans-cyclooctenes, forming stable covalent bonds.

Common Reagents and Conditions:

Primary Amines: React with the NHS ester group under mild conditions (pH 7-9) to form amide bonds.

Trans-Cyclooctenes: React with the tetrazine moiety under ambient conditions to form stable adducts.

Major Products:

Amide Bonds: Formed from the reaction of the NHS ester with primary amines.

Stable Adducts: Formed from the reaction of the tetrazine moiety with trans-cyclooctenes

Vergleich Mit ähnlichen Verbindungen

Methyltetrazine-NHS ester: Similar in structure but contains a methyl group on the tetrazine ring, resulting in slower reaction kinetics compared to hydrogen-substituted tetrazines.

Dibenzocyclooctyne-PEG4-N-hydroxysuccinimidyl ester: Another click chemistry reagent but with different reactivity and applications.

Azido-dPEG4-NHS ester: Used for azide-alkyne cycloaddition reactions, offering an alternative bioconjugation strategy

Uniqueness: Tetrazine-PEG5-NHS ester is unique due to its exceptionally fast reaction kinetics with trans-cyclooctenes and its enhanced aqueous solubility provided by the PEG spacer arm. This makes it highly efficient and versatile for various bioconjugation and click chemistry applications .

Biologische Aktivität

Overview

Tetrazine-PEG5-NHS ester is a highly reactive compound widely used in bioconjugation applications due to its unique chemical properties. It features a tetrazine moiety that participates in inverse-electron demand Diels-Alder cycloaddition reactions, making it a valuable tool in chemical biology. The presence of a polyethylene glycol (PEG) spacer enhances its solubility in aqueous environments, which is crucial for biological applications.

- Chemical Formula : C27H36N6O10

- Molecular Weight : 604.61 g/mol

- CAS Number : 1682653-80-0

- Purity : >95% (HPLC)

- Physical Form : Red amorphous solid to red oil

- Solubility : Soluble in DMSO, DMF, DCM, THF, and chloroform

- Storage Conditions : -20°C, desiccated

Tetrazine-PEG5-NHS ester operates through two primary mechanisms:

- Diels-Alder Reaction : The tetrazine moiety reacts with strained alkenes (e.g., trans-cyclooctene) to form stable dihydropyridazine linkages. This reaction is characterized by exceptionally fast kinetics (rate constants exceeding ), making it one of the fastest bioorthogonal reactions available .

- NHS Ester Reactivity : The NHS ester functionality allows for the formation of amide bonds with primary amines present in proteins or other biomolecules. This dual reactivity enhances its versatility in bioconjugation applications .

Biological Applications

Tetrazine-PEG5-NHS ester has numerous applications in biochemical research, including:

- Protein Labeling : It is commonly used for the selective labeling of proteins and peptides without interfering with other functional groups.

- Live Cell Imaging : Its bioorthogonal nature allows for reactions to occur in complex biological environments, making it suitable for imaging applications.

- Targeted Drug Delivery : The compound can facilitate the delivery of therapeutic agents to specific cells or tissues by conjugating them to biomolecules .

Case Study 1: Protein Conjugation

In a study involving the conjugation of tetrazine-modified proteins with TCO-modified proteins, researchers demonstrated that the reaction proceeded efficiently under physiological conditions without requiring additional catalysts. This study highlighted the potential of tetrazine-PEG5-NHS ester for creating stable protein conjugates suitable for therapeutic applications .

Case Study 2: In Vivo Imaging

Another investigation focused on using tetrazine-based reagents for live cell imaging. The study showed that tetrazine-PEG5-NHS ester could selectively label target proteins within living cells, enabling real-time tracking of protein dynamics and interactions. The rapid kinetics and high selectivity of the Diels-Alder reaction were crucial for minimizing background signals during imaging .

Comparative Analysis

The following table compares tetrazine-PEG5-NHS ester with other common bioconjugation reagents:

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| Tetrazine-PEG5 NHS Ester | Fast Diels-Alder reaction; high selectivity | Primarily used for tetrazine conjugation |

| Azide-PEG Linkers | Copper-catalyzed azide-alkyne cycloaddition | Requires catalysts; slower than Diels-Alder |

| Maleimide Linkers | Reacts with thiols; stable linkages | Limited to thiol-containing compounds |

| Alkene-based Linkers | Reacts with various dienophiles | Less selective compared to Diels-Alder |

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N6O10/c34-23(28-19-21-1-3-22(4-2-21)27-31-29-20-30-32-27)7-9-38-11-13-40-15-17-42-18-16-41-14-12-39-10-8-26(37)43-33-24(35)5-6-25(33)36/h1-4,20H,5-19H2,(H,28,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUPHIQYIPUTDJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCC(=O)NCC2=CC=C(C=C2)C3=NN=CN=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N6O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.